molecular formula C15H14O3 B1587565 Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate CAS No. 50670-76-3

Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate

Cat. No. B1587565
CAS RN: 50670-76-3
M. Wt: 242.27 g/mol
InChI Key: FYXQIMAAEMCZLV-UHFFFAOYSA-N
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Patent
US06960681B2

Procedure details

At room temperature, 0.7 ml of concentrated sulfuric acid was added to 5.00 g of 4-(4-hydroxyphenyl)benzoic acid suspended in 50 ml of ethanol. After the mixture was refluxed with heating for 7 hours, the mixture was concentrated under reduced pressure. Water and ethyl acetate were added to the residue, and then the organic layer was washed in order with water, saturated sodium hydrogen carbonate and saturated sodium chloride solution. And it was dried with anhydrous magnesium sulfate, and concentrated under reduced pressure. Obtained crude crystals were purified by silica gel column chromatography with toluene-ethyl acetate eluent. Obtained crystals were dispersed by hexane and collected by filtration and washed with hexane. 4-(4-hydroxyphenyl)benzoate ethylester 5.04 g was obtained.
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[OH:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:21]=[CH:20][C:16]([C:17]([OH:19])=[O:18])=[CH:15][CH:14]=2)=[CH:9][CH:8]=1.[CH3:22][CH2:23]CCCC>C(O)C>[CH2:22]([O:18][C:17](=[O:19])[C:16]1[CH:20]=[CH:21][C:13]([C:10]2[CH:9]=[CH:8][C:7]([OH:6])=[CH:12][CH:11]=2)=[CH:14][CH:15]=1)[CH3:23]

Inputs

Step One
Name
Quantity
0.7 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
5 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 7 hours
Duration
7 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water and ethyl acetate were added to the residue
WASH
Type
WASH
Details
the organic layer was washed in order with water, saturated sodium hydrogen carbonate and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
And it was dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Obtained crude crystals
CUSTOM
Type
CUSTOM
Details
were purified by silica gel column chromatography with toluene-ethyl acetate eluent
CUSTOM
Type
CUSTOM
Details
Obtained crystals
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
washed with hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC=C(C=C1)C1=CC=C(C=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.04 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.